6-bromo-2-methoxypyridine-3-sulfonyl fluoride
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Overview
Description
6-bromo-2-methoxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5BrFNO3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methoxypyridine-3-sulfonyl fluoride typically involves the bromination of 2-methoxypyridine followed by sulfonylation and fluorination. The reaction conditions often require the use of bromine or a brominating agent, a sulfonyl chloride, and a fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methoxypyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine and sulfonyl fluoride groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative .
Scientific Research Applications
6-bromo-2-methoxypyridine-3-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxypyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This mechanism is particularly useful in the study of enzyme function and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methoxypyridine: Similar in structure but lacks the sulfonyl fluoride group.
6-chloro-2-methoxypyridine-3-sulfonyl fluoride: Similar but with a chlorine atom instead of bromine.
2-methoxypyridine-3-sulfonyl fluoride: Lacks the bromine atom.
Uniqueness
The combination of these functional groups makes it a versatile compound for chemical synthesis and research .
Properties
CAS No. |
2694735-38-9 |
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Molecular Formula |
C6H5BrFNO3S |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
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